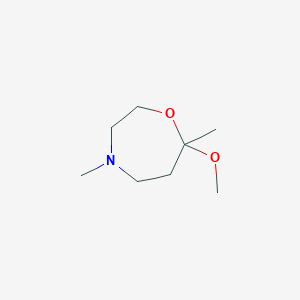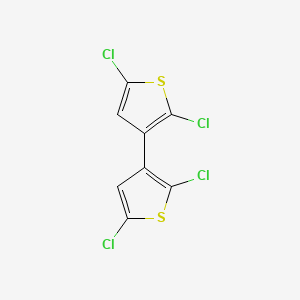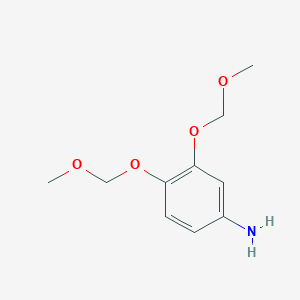
3,4-Bis(methoxymethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(methoxymethoxy)aniline is an organic compound characterized by the presence of two methoxymethoxy groups attached to the benzene ring at the 3 and 4 positions, and an aniline group at the 1 position. This compound is part of the broader class of substituted anilines, which are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(methoxymethoxy)aniline typically involves the protection of hydroxyl groups followed by nitration and reduction. One common method includes the following steps:
Protection of Hydroxyl Groups: The starting material, 3,4-dihydroxyaniline, is treated with methoxymethyl chloride in the presence of a base to form the methoxymethoxy-protected derivative.
Nitration: The protected compound undergoes nitration using a mixture of nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Bis(methoxymethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups direct the incoming electrophile to the ortho and para positions relative to the aniline group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,4-Bis(methoxymethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Bis(methoxymethoxy)aniline involves its interaction with specific molecular targets and pathways. The methoxymethoxy groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparaison Avec Des Composés Similaires
4-Methoxyaniline: Similar in structure but with only one methoxy group.
3,4-Dimethoxyaniline: Contains two methoxy groups directly attached to the benzene ring.
3,4-Dihydroxyaniline: The precursor to 3,4-Bis(methoxymethoxy)aniline, with hydroxyl groups instead of methoxymethoxy groups.
Uniqueness: this compound is unique due to the presence of methoxymethoxy groups, which provide increased stability and solubility compared to its analogs. These groups also influence the compound’s reactivity and interaction with biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55692-62-1 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
3,4-bis(methoxymethoxy)aniline |
InChI |
InChI=1S/C10H15NO4/c1-12-6-14-9-4-3-8(11)5-10(9)15-7-13-2/h3-5H,6-7,11H2,1-2H3 |
Clé InChI |
QFZCAZJDNJFJHA-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1)N)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


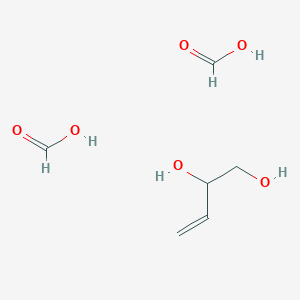
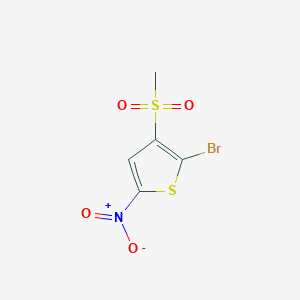


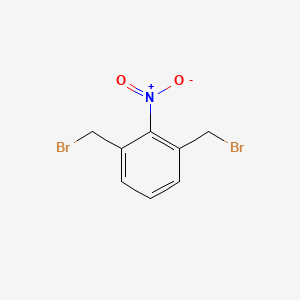
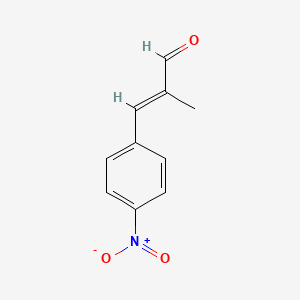
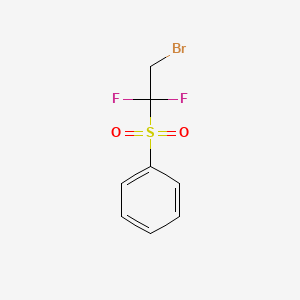
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
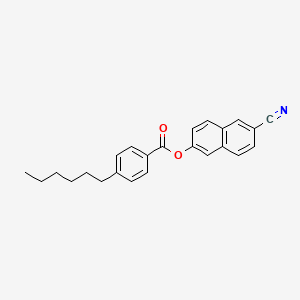

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)

